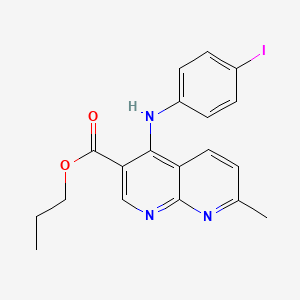

4-((4-碘苯基)氨基)-7-甲基-1,8-萘啶-3-羧酸丙酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

This compound is a naphthyridine derivative with a propyl carboxylate group at the 3-position and a 4-iodophenylamino group at the 4-position. Naphthyridines are a class of compounds that contain a two nitrogen atoms and have been studied for their potential biological activities . The presence of the iodophenylamino group could suggest potential reactivity or biological activity, as iodine is often used in medicinal chemistry for its unique properties .

Molecular Structure Analysis

The molecular structure of this compound would likely show aromaticity in the naphthyridine ring system, a common feature in many biologically active compounds . The iodophenyl group would likely contribute to the overall polarity of the molecule .Chemical Reactions Analysis

The iodine atom on the phenyl ring could potentially undergo various substitution reactions. Additionally, the carboxylate group could participate in esterification or amidation reactions .Physical And Chemical Properties Analysis

Based on its structure, this compound is likely to be solid at room temperature . The presence of the iodine atom and the carboxylate group could increase its polarity and potentially its solubility in polar solvents .科学研究应用

Anticonvulsant Activity

Researchers have synthesized lipophilic diaromatic derivatives of 1,2,4-triazolo [1,5-a]pyridine. These compounds exhibit anticonvulsant activity by inhibiting GABA uptake. Their ability to cross the blood-brain barrier (BBB) makes them promising candidates for neurological disorders .

Material Sciences

Beyond medicinal applications, 1,2,4-triazolo [1,5-a]pyridine finds use in material sciences. Its unique structure and properties make it valuable for designing functional materials, such as sensors, catalysts, and polymers .

Synthetic Chemistry

The compound’s synthesis methodology is noteworthy. A catalyst-free, additive-free approach under microwave conditions has been established. Enaminonitriles and benzohydrazides are key starting materials, leading to the formation of 1,2,4-triazolo [1,5-a]pyridines in good-to-excellent yields. Late-stage functionalization further demonstrates its synthetic utility .

安全和危害

未来方向

The study of naphthyridine derivatives is an active area of research due to their potential biological activities . The introduction of different functional groups, such as the iodophenylamino and carboxylate groups in this compound, could lead to new properties and activities, warranting further investigation .

属性

IUPAC Name |

propyl 4-(4-iodoanilino)-7-methyl-1,8-naphthyridine-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18IN3O2/c1-3-10-25-19(24)16-11-21-18-15(9-4-12(2)22-18)17(16)23-14-7-5-13(20)6-8-14/h4-9,11H,3,10H2,1-2H3,(H,21,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJAORTMQRMVFMS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC(=O)C1=CN=C2C(=C1NC3=CC=C(C=C3)I)C=CC(=N2)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18IN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

447.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Propyl 4-((4-iodophenyl)amino)-7-methyl-1,8-naphthyridine-3-carboxylate | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![({4-Chloro-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl}methyl)dimethylamine](/img/structure/B3008482.png)

![(2-Nitrophenyl)-[2-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B3008483.png)

![Methyl {[3-(2-{[(4-methylphenyl)sulfonyl]amino}ethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]thio}acetate](/img/structure/B3008488.png)

![{(5Z)-4-oxo-2-thioxo-5-[(2Z)-2-(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)ethylidene]-1,3-thiazolidin-3-yl}acetic acid](/img/structure/B3008490.png)

![(1R,5S)-3-(9H-Fluoren-9-ylmethoxycarbonyl)-3-azabicyclo[3.1.0]hexane-1-carboxylic acid](/img/structure/B3008491.png)

![2-[Cyano(phenyl)amino]-1-(morpholin-4-yl)ethan-1-one](/img/structure/B3008493.png)

![[1-(Hydroxymethyl)-4,4-dimethoxycyclohexyl]methanol](/img/structure/B3008496.png)